5,6-Dehydro-17beta-dutasteride

Description

Nomenclature and Stereochemical Considerations of 5,6-Dehydro-17beta-dutasteride

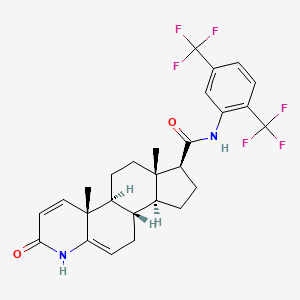

The precise identification of a chemical entity is fundamental to scientific research. This compound is known by several systematic names and synonyms, which are cataloged by various chemical and regulatory bodies. According to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), it is referred to as Dutasteride (B1684494) EP Impurity G and Dutasteride 5-ene, respectively. synzeal.com Its formal chemical name is N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1,5-diene-17β-carboxamide. synzeal.com The stereochemistry, defined by multiple chiral centers, is critical to its three-dimensional structure and potential interactions with biological systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Systematic Name | (4aR,4bS,6aS,7S,9aS,9bS)-N-(2,5-bis(trifluoromethyl)phenyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide simsonpharma.com |

| Synonyms | Dutasteride EP Impurity G; Dutasteride 5-ene; 5,6-Dehydro-17β-Dutasteride synzeal.compharmaffiliates.com |

| CAS Number | 1430804-85-5 biosynth.comsimsonpharma.com |

| Molecular Formula | C₂₇H₂₈F₆N₂O₂ biosynth.comsimsonpharma.com |

| Molecular Weight | 526.51 g/mol biosynth.comsimsonpharma.com |

Contextualization as a Research Target: Metabolite and Impurity of Dutasteride

This compound emerges in two primary contexts within pharmaceutical science: as a metabolite and as a process impurity of dutasteride. chemicalbook.combiosynth.com As a metabolite, it is a product of the body's enzymatic processing of dutasteride. biosynth.com Dutasteride itself is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several active metabolites. wikipedia.org The study of metabolites like this compound is essential for a comprehensive understanding of a drug's pharmacokinetic profile.

As an impurity, this compound can arise during the synthesis of dutasteride. chemicalbook.comcymitquimica.com The presence of impurities, even in trace amounts, is a critical quality attribute for any active pharmaceutical ingredient. Regulatory agencies require rigorous characterization and control of impurities to ensure the consistency and safety of drug products. rasayanjournal.co.in The dehydrogenation step in the synthesis of dutasteride, which introduces a double bond, can sometimes lead to the formation of related substances such as this compound. rasayanjournal.co.in Therefore, it serves as an analytical standard for quality control in pharmaceutical manufacturing. biosynth.comcymitquimica.com

Significance of Analogous Steroids in Understanding Steroidogenesis and Enzyme Inhibition Mechanisms

The study of steroid analogs like this compound provides valuable insights into steroidogenesis and the mechanisms of enzyme inhibition. mdpi.comcanterbury.ac.nz Steroidogenesis is the multi-enzyme process that converts cholesterol into various steroid hormones. nih.govnih.gov Enzymes in this pathway, such as 5α-reductase and aromatase, are significant therapeutic targets for diseases dependent on steroid hormones. mdpi.comnih.gov

Dutasteride is a mechanism-based inhibitor of all three isoforms of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org By studying structurally similar compounds, researchers can probe the active site of these enzymes and elucidate the structural features necessary for binding and inhibition. nih.gov For instance, research on finasteride, another 5α-reductase inhibitor, has shown it forms a stable, irreversible complex with the enzyme. acs.orgpfsfoundation.orgacs.org Investigating how modifications, such as the introduction of a double bond in this compound, affect inhibitory activity can help in designing more potent and specific enzyme inhibitors. nih.gov This knowledge is crucial for developing new therapeutic agents that can modulate steroid hormone production with high efficacy. endocrine-abstracts.org

Overview of Research Approaches for Steroid Derivatives and Impurities

The detection, identification, and quantification of steroid derivatives and impurities rely on a suite of advanced analytical techniques. britannica.com The complexity of steroid structures and the low levels at which impurities are often present necessitate highly sensitive and specific methods. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, for separating and quantifying dutasteride and its related substances. researchgate.netukaazpublications.comijrpc.comijcrt.org The development of stability-indicating HPLC methods is particularly important, as these can separate the drug from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light). ukaazpublications.comijrpc.com Other significant techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are invaluable for the structural elucidation of unknown impurities. researchgate.netresearchgate.netfu-berlin.de

Table 2: Common Analytical Techniques in Steroid Impurity Profiling

| Technique | Application |

|---|---|

| RP-HPLC | Separation and quantification of the main compound and its impurities. ukaazpublications.comijcrt.org |

| UPLC-PDA | High-resolution separation with photodiode array detection for spectral analysis. ukaazpublications.com |

| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for identification. researchgate.netresearchgate.net |

| GC-MS | Analysis of volatile or derivatized steroids and their fragments. researchgate.netfu-berlin.de |

| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. researchgate.net |

| Forced Degradation Studies | To understand the degradation pathways and develop stability-indicating analytical methods. researchgate.netukaazpublications.com |

These research approaches are essential for the comprehensive impurity profiling of drug substances, ensuring their quality and meeting stringent regulatory requirements. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,10,12-13,15-17,19H,4,6-7,9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVKJVHUCYJJMX-ULLAOQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430804-85-5 | |

| Record name | (17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-1,5(6)-diene-17-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430804855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DUTASTERIDE 5-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04SYO936V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of 5,6 Dehydro 17beta Dutasteride

Chemical Synthesis Methodologies for Reference Standard Preparation

The preparation of 5,6-Dehydro-17beta-dutasteride as a reference standard is crucial for quality control in the pharmaceutical industry, allowing for accurate quantification of this impurity in batches of dutasteride (B1684494).

The synthesis of this compound can be achieved through the direct dehydrogenation of dutasteride. One documented method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent. google.com This process is often facilitated by a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which activates the dutasteride molecule for dehydrogenation. google.comgoogle.com

A typical reaction scheme proceeds as follows:

Dutasteride is dissolved in an appropriate organic solvent, such as toluene (B28343) or dioxane. google.comgoogle.compatsnap.com

BSTFA is added at room temperature, which reacts with the amide group to form a silylated enol intermediate. gpatindia.com This step makes the C-5 and C-6 positions more susceptible to oxidation.

DDQ is then introduced to the reaction mixture. This potent dehydrogenating agent reacts with the intermediate to form a new double bond between the C-5 and C-6 positions. google.comgoogle.com

The reaction is often heated for an extended period to ensure completion. google.com

Following the reaction, the mixture is cooled, and the resulting product, this compound, is isolated and purified using techniques like column chromatography. google.com

This method is sometimes associated with the synthesis of dutasteride itself, where DDQ is used to create the double bond at the C-1,2 position. google.comgoogle.com Over-dehydrogenation during this step can lead to the unintended formation of impurities like this compound. google.com

The stereochemistry at the C-17 position is a critical feature for the biological activity of dutasteride and its analogues. mdpi.com The 17-beta (17β) configuration, where the carboxamide group projects above the plane of the steroid nucleus, is essential.

In the synthesis of both dutasteride and its impurities like this compound, the 17β-stereochemistry is typically established early in the synthetic sequence. The synthesis usually starts from a steroid precursor that already possesses the desired 17β-oriented carboxylic acid or a related functional group. epo.orgresearchgate.net Subsequent reactions, including the dehydrogenation steps to introduce double bonds at the 1,2- and 5,6-positions, are designed not to interfere with the established stereocenter at C-17. google.com Therefore, the synthesis is stereoselective by virtue of the starting material's inherent stereochemistry, which is preserved throughout the reaction sequence.

Pathways of Formation as a Degradation Product of Dutasteride

This compound can also be formed when dutasteride is exposed to certain environmental stressors, making the study of its degradation pathways important for ensuring drug stability. researchgate.net

Forced degradation studies are conducted to understand the inherent stability of a drug substance. dypvp.edu.in Dutasteride has been subjected to various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis, as per ICH guidelines. researchgate.netdypvp.edu.in

Degradation is notably observed under hydrolytic conditions, especially in the presence of acid and base with heating. researchgate.netresearchgate.netijpsr.com In one study, significant degradation of dutasteride was found in acidic (0.1N HCl) and basic mediums when heated, while it remained stable at room temperature. researchgate.net Another study reported 16.82% degradation in 0.1 N HCl after 3 hours and 11.85% degradation under alkaline conditions. dypvp.edu.in The formation of a dehydrogenated product with a mass-to-charge ratio (m/z) of 527.5, corresponding to this compound, was specifically identified following acid hydrolysis. researchgate.netijpsr.com

The table below summarizes findings from various stress degradation studies on dutasteride.

| Stress Condition | Reagents/Environment | Observation | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl, 3 hrs | Significant Degradation | 16.82% | dypvp.edu.in |

| Acid Hydrolysis | 5N HCl | Formation of dehydrogenated product (m/z 527.5) | Not specified | researchgate.netijpsr.com |

| Alkaline Hydrolysis | 0.1N NaOH, 3 hrs | Significant Degradation | 11.85% | dypvp.edu.in |

| Oxidative | 10% H₂O₂, heated | Mild to considerable degradation | 4.10% | researchgate.netdypvp.edu.in |

| Thermal | 50°C, 6 hrs | Minor degradation | 1.54% | dypvp.edu.in |

| Photolytic | UV light (254 nm), 10 hrs | Minor degradation | 1.71% | dypvp.edu.in |

This table is a synthesis of data from multiple sources and conditions may vary between studies.

Based on stability studies, the primary stressor that promotes the dehydrogenation of dutasteride to form this compound is acid hydrolysis, particularly under elevated temperatures. researchgate.netresearchgate.netijpsr.com The acidic environment facilitates the elimination reaction that results in the formation of the double bond at the C-5,6 position. ijpsr.com While oxidative stress also causes dutasteride to degrade, the formation of the specific dehydrogenated impurity is more clearly linked to acidic conditions. researchgate.net The drug shows greater stability under thermal and photolytic stress. researchgate.netdypvp.edu.in

Biochemical Pathways Leading to this compound as a Metabolite

Dutasteride undergoes extensive metabolism in the body, primarily carried out by the cytochrome P450 enzymes in the liver. drugbank.comnih.gov The main enzymes responsible for its biotransformation are CYP3A4 and CYP3A5. drugbank.comtga.gov.aufda.gov

Research and clinical data have identified several major metabolites of dutasteride. drugbank.comnih.gov The primary metabolic pathways are hydroxylation and reduction. The known metabolites include:

4′-hydroxydutasteride drugbank.comnih.gov

6-hydroxydutasteride drugbank.comnih.gov

1,2-dihydrodutasteride drugbank.comtga.gov.au

15-hydroxydutasteride drugbank.com

6,4′-dihydroxydutasteride drugbank.com

These metabolic transformations involve the addition of hydroxyl groups or the reduction of the double bond at the C-1,2 position. drugbank.comnih.gov Based on available scientific literature, the formation of this compound via dehydrogenation is not a reported pathway of dutasteride metabolism in humans. drugbank.comnih.govtga.gov.aunih.gov The metabolic fate of dutasteride primarily involves pathways other than the formation of a 5,6-dehydro derivative.

Enzymatic Conversion Mechanisms of Dutasteride

Dutasteride is subject to extensive metabolism, primarily in the liver. nih.govfrontiersin.org The main enzymatic reactions are oxidation processes, leading to the formation of several hydroxylated metabolites. nih.gov These metabolic conversions are a key factor in the clearance of the drug from the body. The resulting metabolites are generally less pharmacologically active than the parent compound, dutasteride.

Identification of Specific Enzymes or Enzyme Systems Involved (e.g., Cytochrome P450 isoforms, other steroid-modifying enzymes)

The primary enzymes responsible for the metabolism of dutasteride have been identified as isoforms of the cytochrome P450 system. Specifically, CYP3A4 and CYP3A5 are the major enzymes involved in the oxidative metabolism of dutasteride. nih.govfrontiersin.org In-vitro studies have confirmed that these enzymes catalyze the formation of the main hydroxylated metabolites of dutasteride.

While other steroid-modifying enzymes are crucial in various physiological pathways, the available research on dutasteride metabolism points predominantly to the role of CYP3A4 and CYP3A5. There is no significant evidence to suggest that other enzyme systems are major contributors to the formation of its primary metabolites, nor is there documentation of enzymatic dehydrogenation leading to this compound.

Detailed Research Findings

Research on dutasteride has led to the identification and characterization of its various metabolites and process-related impurities.

| Compound | Type | Formation Pathway |

| This compound | Impurity | Chemical synthesis (e.g., use of dehydrogenating agents like DDQ) google.comgoogle.com |

| 4´-hydroxydutasteride | Metabolite | Enzymatic (CYP3A4/CYP3A5) nih.gov |

| 6-hydroxydutasteride | Metabolite | Enzymatic (CYP3A4/CYP3A5) nih.gov |

| 1,2-dihydrodutasteride | Metabolite | Enzymatic (CYP3A4/CYP3A5) nih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the cornerstone for the analysis of Dutasteride (B1684494) and its related impurities, including 5,6-Dehydro-17beta-dutasteride. japsonline.com The development of stability-indicating HPLC methods is crucial, as these methods are designed to separate the main component from any degradation products and process-related impurities that might arise during synthesis or storage. ijrpc.comnih.gov

The successful separation of this compound from Dutasteride and other impurities hinges on the meticulous optimization of chromatographic parameters.

Stationary Phase: The most commonly employed stationary phases are non-polar, silica-based columns, with octadecylsilane (B103800) (C18 or ODS) being the predominant choice. japsonline.comnih.gov These columns provide the necessary hydrophobicity to retain the steroid-like structures of Dutasteride and its analogs. Phenyl-type columns have also been utilized, offering alternative selectivity based on pi-pi interactions. samipubco.com

Mobile Phase: The mobile phase typically consists of a binary or ternary mixture of an aqueous buffer and an organic modifier. The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer are critical for achieving optimal resolution. nih.govijpbs.com Gradient elution is often preferred over isocratic elution in stability-indicating methods to ensure the separation of all potential impurities with varying polarities. ijrpc.com For instance, a mobile phase composed of an orthophosphoric acid buffer and acetonitrile, delivered in a gradient, can effectively separate Dutasteride from its related compounds. ijpbs.com

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Reported Use | Reference |

|---|---|---|---|---|

| Inertsil ODS-3 (250 mm × 4.6 mm, 3 µm) | Gradient of A) 0.42% perchloric acid buffer:acetonitrile:methanol (40:10:50) and B) acetonitrile:water (90:10) | 1.0 | Simultaneous estimation of Dutasteride and its related impurities in capsules. | ijrpc.com |

| Phenomenex C18 (250 mm, 4.6 mm i.d., 5 µm) | Methanol:Water (90:10 v/v) | 1.0 | Determination of Dutasteride in tablet dosage form. | nih.gov |

| Kromasil ODS 3V (250×4.6mm, 5µ) | Orthophosphoric acid buffer (pH 2.45):Acetonitrile (65:35 v/v) | 1.0 | Simultaneous estimation of Dutasteride and Tamsulosin. | ijpbs.com |

| Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm) | Dipotassium hydrogen phosphate (B84403) buffer (pH 2.5):Acetonitrile (25:75 v/v) | 1.0 | Simultaneous determination of Dutasteride and Silodosin. | samipubco.com |

Ultraviolet (UV) detection is the most common strategy for the quantification of Dutasteride and its impurities following HPLC separation. The chromophores within the molecular structure allow for sensitive detection. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. ijpbs.com This capability is invaluable for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound and is not co-eluted with an impurity. The optimal wavelength for detection is typically determined by scanning the UV spectrum of the analytes; for Dutasteride and its related compounds, wavelengths in the range of 225 nm to 240 nm are frequently used. nih.govsamipubco.comijpbs.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique for the structural identification of unknown impurities and for ultra-sensitive quantification at trace levels. researchgate.netnih.gov This method was instrumental in identifying this compound as a dehydrogenation product of Dutasteride. researchgate.net

To analyze compounds by mass spectrometry, they must first be ionized. Electrospray ionization (ESI) is the most common technique for steroid-like molecules such as Dutasteride and its analogs, typically operating in the positive ion mode to generate protonated molecules [M+H]⁺. researchgate.netkoreascience.kr

Once ionized, the molecules are fragmented in the mass spectrometer, and the resulting fragmentation pattern serves as a "fingerprint" for structural elucidation. For Dutasteride, a common fragmentation pathway involves the loss of the trifluoromethylphenyl-amide side chain. researchgate.net In one study, the parent ion of Dutasteride (m/z 529.3) was shown to fragment to a daughter ion of m/z 461.3. researchgate.net A degradant formed by dehydrogenation, corresponding to this compound, was identified by its mass-to-charge ratio of m/z 527.5. researchgate.net This data is critical for confirming the identity of the impurity.

| Analyte | Ionization Mode | Mass Transition (m/z) | Matrix | Reference |

|---|---|---|---|---|

| Dutasteride | Positive ESI | 529.5 → 461.5 | Human Plasma | researchgate.net |

| Dutasteride | Positive ESI | 529.6 → 461.5 | Human Serum | koreascience.kr |

| Dutasteride Degradant (Dehydrogenation) | Positive ESI | 527.5 (Parent Ion) | Bulk Drug | researchgate.net |

| 1,2-dihydrodutasteride (Metabolite) | Not Specified | Not Specified | Human Plasma | nih.gov |

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. Methods have been developed to quantify Dutasteride in complex biological matrices like human plasma and serum down to the picogram-per-milliliter (pg/mL) level. researchgate.net For instance, a validated method demonstrated a linear dynamic range of 0.1–25.0 ng/mL for Dutasteride in human plasma, with a lower limit of quantitation (LLOQ) of 100 pg/mL. researchgate.net Such methods, which often involve a sample preparation step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be adapted to quantify impurities like this compound at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly for the analysis of volatile and thermally stable compounds. Steroids and their analogs, including Dutasteride and this compound, are generally not volatile enough for direct GC analysis due to their high molecular weight and polar functional groups.

Therefore, a derivatization step is required to convert them into more volatile and thermally stable forms. nih.gov A common approach for steroids is the formation of trimethylsilyl (B98337) (TMS) ethers/amides. This process replaces active hydrogens on hydroxyl and amide groups with a non-polar TMS group, significantly increasing the compound's volatility. nih.gov

Once derivatized, the compounds can be separated on a GC column and detected by a mass spectrometer. GC-MS has been successfully used for the simultaneous quantification of multiple plasma steroids. nih.gov While specific applications for this compound are not widely published, the general methodology for steroid profiling by GC-MS is well-established and could be applied for its analysis, especially in research settings focused on metabolic profiling. nih.govhmdb.ca

Biochemical and Molecular Interactions of 5,6 Dehydro 17beta Dutasteride

Investigation of 5α-Reductase Isoenzyme Binding and Inhibition

There are no publicly available scientific studies that have conducted in vitro enzyme assays to evaluate the interaction of 5,6-Dehydro-17beta-dutasteride with recombinant human 5α-reductase isoenzymes (SRD5A1, SRD5A2, and SRD5A3). Such assays are critical for determining the inhibitory potential of a compound against these key enzymes in androgen metabolism.

Due to the absence of dedicated biochemical studies, the inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50) for this compound against the three 5α-reductase isoenzymes have not been determined or reported. This fundamental data is necessary to quantify the compound's potency as a potential enzyme inhibitor.

A direct comparison of the inhibitory potency and selectivity of this compound with its parent compound, dutasteride (B1684494), is not possible without the relevant K_i and IC_50 values. Dutasteride is well-documented as a potent inhibitor of both type 1 and type 2 5α-reductase, leading to a significant reduction in dihydrotestosterone (B1667394) (DHT) levels. The inhibitory profile of the 5,6-dehydro variant remains unknown.

Modulation of Steroid Metabolism Pathways in Cellular and Preclinical Models

No research has been published detailing the effects of this compound on androgen metabolism in cellular or preclinical models. Studies of this nature would be required to understand if the compound alters the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone, a key mechanism of action for dutasteride.

There is no available information from scientific studies regarding the influence of this compound on the metabolic pathways of other steroid hormones, such as estrogens and glucocorticoids.

Molecular Docking and Computational Studies of Enzyme-Ligand Interactions

Binding Site Analysis within 5α-Reductase Isoforms

The binding pocket of 5α-reductase is a largely enclosed and hydrophobic cavity situated within the enzyme. The catalytic site for both isoforms of 5α-reductase is known to be similar in its steroidal structure. Molecular docking studies with dutasteride have identified key amino acid residues that are crucial for its binding and inhibitory activity. The primary sequence of the 5α-reductase isozymes is the main source of information for designing novel inhibitors, as the crystal structure of these enzymes has been challenging to determine due to their instability during purification. wikipedia.org

The interaction of dutasteride with the enzyme-co-factor complex is a critical aspect of its inhibitory mechanism. The process involves the binding of NADPH to the enzyme, followed by the substrate. The inhibitors are designed to mimic the natural substrate, testosterone. wikipedia.org For dutasteride, the 4-azasteroid structure is a key feature, with the nitrogen atom at the 4th position playing a role in the interaction. wikipedia.org

Key residues within the active site that are thought to interact with dutasteride include those capable of forming hydrogen bonds and those that contribute to the hydrophobic environment. The C3 and 17β-side chain of the ligands are known to connect with two hydrogen bond donors in the receptor, and three hydrophobic groups are distributed over the steroidal structure. wikipedia.org

The introduction of a double bond between carbons 5 and 6 in the A-ring of the steroid nucleus, as is the case in this compound, would alter the planarity and electronic configuration of this part of the molecule. This structural modification could potentially influence the orientation of the inhibitor within the binding pocket, possibly affecting its interactions with key residues and altering its inhibitory profile against the different 5α-reductase isoforms.

Table 1: Key Interacting Residues in 5α-Reductase Isoforms with Dutasteride (Illustrative)

| Residue | Interaction Type | Role in Binding |

| Amino Acid 1 | Hydrogen Bond Donor | Stabilizes the A-ring |

| Amino Acid 2 | Hydrophobic Interaction | Interacts with the steroidal backbone |

| Amino Acid 3 | Hydrophobic Interaction | Forms a pocket for the 17β-side chain |

| Amino Acid 4 | Hydrogen Bond Acceptor | Interacts with the 17β-side chain |

This table is illustrative and based on the general understanding of steroid-enzyme interactions. Specific residues may vary between isoforms.

Conformational Analysis and Ligand Efficiency Studies

Conformational analysis is essential for understanding how a flexible molecule like a steroid derivative adapts to the binding site of an enzyme. Dutasteride's flexibility allows it to adopt a conformation that is favorable for binding to both type 1 and type 2 isoforms of 5α-reductase, contributing to its dual inhibitory action. wikipedia.org

The introduction of the 5,6-dehydro double bond in this compound would impose a degree of rigidity on the A-ring of the steroid. This change in conformational freedom could impact its ability to optimally fit within the binding pockets of the 5α-reductase isoforms. A more rigid conformation might enhance binding to one isoform while diminishing it for another, thereby altering the selectivity of the inhibitor.

Ligand efficiency (LE) is a metric used in drug design to evaluate the binding energy of a compound in relation to its size. It is a measure of how efficiently a molecule binds to its target. Dutasteride is known to be a highly potent inhibitor, suggesting it possesses a favorable ligand efficiency. wikipedia.org

The ligand efficiency of this compound would depend on how the structural modification affects its binding affinity in relation to its molecular weight. If the introduction of the double bond leads to a significant improvement in binding energy without a substantial increase in molecular size, the ligand efficiency would be enhanced. Conversely, if the conformational rigidity imposed by the double bond hinders optimal binding, the ligand efficiency could be reduced compared to dutasteride.

Table 2: Hypothetical Comparison of Ligand Efficiency Metrics (Illustrative)

| Compound | Binding Affinity (IC50, nM) | Molecular Weight ( g/mol ) | Ligand Efficiency (LE) |

| Dutasteride | 6 (Type 2) | 528.5 | High |

| This compound | Speculative | ~526.5 | Unknown |

This table presents a hypothetical comparison for illustrative purposes. The binding affinity and ligand efficiency of this compound have not been experimentally determined.

Preclinical and in Vitro Biological Investigations of 5,6 Dehydro 17beta Dutasteride

Effects on Gene Expression Profiles in Steroid-Responsive Cell Lines

Dutasteride (B1684494), a potent inhibitor of both type I and type II 5α-reductase, has been shown to significantly alter gene expression in androgen-responsive human prostate cancer cell lines. wikipedia.org These modifications are central to its mechanism of action, extending beyond the simple reduction of dihydrotestosterone (B1667394) (DHT).

Analysis of Genes Related to Steroidogenesis and Androgen Receptor Signaling

In the androgen-responsive LNCaP human prostate cancer cell line, treatment with dutasteride induces a distinct genomic signature. wikipedia.orgfda.gov A study utilizing a low-density oligoarray identified eleven differentially expressed genes following dutasteride exposure. wikipedia.orgnih.gov

Of these, eight genes were overexpressed. These included genes involved in the biosynthesis and metabolism of androgens, such as HSD17B1 and HSD17B3 (17β-hydroxysteroid dehydrogenase types 1 and 3) and CYP11B2 (aldosterone synthase). wikipedia.orgfda.gov Genes related to the androgen receptor (AR) and its co-regulators, including AR itself and CCND1 (Cyclin D1), were also upregulated. wikipedia.orgfda.gov Furthermore, genes involved in signal transduction pathways, such as ERBB2 , V-CAM , and SOS1 , showed increased expression. wikipedia.orgfda.gov

Conversely, three androgen-regulated genes (ARGs) were underexpressed: KLK3 (prostate-specific antigen, PSA), KLK2 (human kallikrein 2), and DHCR24 (24-dehydrocholesterol reductase). wikipedia.orgfda.gov In contrast, no significant changes in gene expression were observed in the androgen-unresponsive DU145 prostate cancer cell line, highlighting the androgen-dependent nature of these effects. wikipedia.orgfda.gov

Table 1: Differential Gene Expression in LNCaP Cells Treated with Dutasteride

| Gene Category | Gene Symbol | Effect of Dutasteride | Function |

|---|---|---|---|

| Androgen Biosynthesis & Metabolism | HSD17B1 | Overexpressed | Converts estrone to estradiol |

| HSD17B3 | Overexpressed | Converts androstenedione to testosterone (B1683101) | |

| CYP11B2 | Overexpressed | Aldosterone synthesis | |

| Androgen Receptor & Co-regulators | AR | Overexpressed | Androgen Receptor |

| CCND1 | Overexpressed | Cell cycle regulator | |

| Signal Transduction | ERBB2 | Overexpressed | Receptor tyrosine kinase |

| V-CAM | Overexpressed | Cell adhesion molecule | |

| SOS1 | Overexpressed | Signal transduction | |

| Androgen-Regulated Genes (ARGs) | KLK3 (PSA) | Underexpressed | Prostate-Specific Antigen |

| KLK2 | Underexpressed | Human Kallikrein 2 | |

| DHCR24 | Underexpressed | Cholesterol synthesis |

Assessment of Cellular Responses in Specific In Vitro Models

The molecular changes induced by dutasteride translate into significant cellular responses in prostate epithelial cells. Studies have demonstrated its effects on cell viability, proliferation, and apoptosis.

In multiple prostate cancer cell lines (LNCaP, PC3, DU145) and a normal prostate cell line (CRL-2221), dutasteride significantly reduced cell growth and viability. wikipedia.orgresearchgate.net This inhibitory effect on cellular proliferation was observed in both androgen-sensitive (LNCaP) and androgen-insensitive (DU145, PC3) cell lines, suggesting that its action may not be solely dependent on the androgen receptor pathway. wikipedia.orgresearchgate.net

Furthermore, dutasteride has been shown to induce a dose-dependent increase in apoptosis (programmed cell death) in androgen-sensitive prostate cell lines, including PwR-1E, PNT-2, and LNCaP. drugbank.com This apoptotic effect was also observed in primary cultures of prostate epithelial cells, although responsiveness varied among different primary cultures. drugbank.com

Studies in Aquatic Organism Models for Steroid Metabolism Perturbation

The zebrafish (Danio rerio) embryo model has been utilized to investigate the impact of dutasteride on the endocrine system, revealing significant perturbations in steroid metabolism and reproductive markers.

Evaluation of Reproductive Endocrine Function Markers

Exposure of zebrafish embryos to dutasteride leads to a marked downregulation of key reproduction-related genes. rasayanjournal.co.in Genes affected include srd5a2 (steroid 5-alpha-reductase 2), cyp19a1 (aromatase), estrogen receptors (esr1 , esr2a , esr2b ), and vitellogenin (vtg ). rasayanjournal.co.in The interrelated reduction across these genes indicates a broad impact on the reproductive endocrine axis. rasayanjournal.co.in Molecular docking studies suggest these effects may occur independently of direct interactions with androgen or estrogen receptors. rasayanjournal.co.in

Table 2: Effect of Dutasteride on Reproductive Gene Expression in Zebrafish Embryos

| Gene Symbol | Gene Name | Effect of Dutasteride |

|---|---|---|

| srd5a2 | Steroid 5-alpha-reductase 2 | Downregulated |

| cyp19a1 | Cytochrome P450, family 19, subfamily A, polypeptide 1 (Aromatase) | Downregulated |

| esr1 | Estrogen receptor 1 | Downregulated |

| esr2a | Estrogen receptor 2a | Downregulated |

| esr2b | Estrogen receptor 2b | Downregulated |

| vtg | Vitellogenin | Downregulated |

Analysis of Steroid Hormone Levels in Experimental Organisms

Consistent with its mechanism as a 5α-reductase inhibitor, dutasteride exposure in zebrafish embryos resulted in significantly decreased levels of Dihydrotestosterone (DHT). rasayanjournal.co.in This primary effect led to subsequent reductions in the levels of 17β-estradiol (E2) and vitellogenin (VTG), a key reproductive protein. rasayanjournal.co.in These findings in a non-mammalian vertebrate model underscore the pivotal role of DHT in modulating estrogenic function. rasayanjournal.co.in

Future Research Directions and Research Gaps

Elucidation of Complete Metabolic Fate and Excretion Pathways in Experimental Systems

A significant research gap exists in the complete understanding of the metabolic journey of 5,6-Dehydro-17beta-dutasteride within biological systems. While the metabolism of the parent drug, dutasteride (B1684494), has been extensively studied, showing it is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 before excretion mainly through feces, the specific pathways involving the 5,6-dehydro variant are yet to be elucidated. drugbank.comnih.govmhmedical.comkarger.comfda.gov

Future research should focus on in-depth in vitro and in vivo studies to map the metabolic transformations of this compound. This would involve:

In vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes to identify the specific enzymes responsible for its metabolism.

In vivo studies in animal models to track the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled this compound.

Identification of subsequent metabolites formed from this compound to construct a complete metabolic map.

Comparative studies with dutasteride to understand how the 5,6-dehydro bond alters the metabolic profile and excretion kinetics.

Development of Advanced Spectroscopic Techniques for In Situ Characterization

The characterization of minor metabolites and impurities like this compound directly within a complex biological matrix presents a considerable analytical challenge. While standard techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to detect and quantify known dutasteride-related compounds, advanced methods are needed for in situ characterization. iosrjournals.orgnih.gov

Future research should explore and refine spectroscopic techniques that can provide structural information without the need for extensive purification, which can be a significant hurdle for low-abundance compounds. Promising areas include:

Hyphenated techniques like Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) spectroscopy, which allows for the direct structural elucidation of components within a mixture.

Advanced Mass Spectrometry techniques , such as ion mobility-mass spectrometry (IM-MS), which can separate isomers and provide information on the three-dimensional structure of molecules.

In situ Raman and Infrared Spectroscopy , which could potentially be developed for real-time monitoring of metabolic processes in cellular systems.

The development of these advanced analytical methods would not only facilitate the study of this compound but also enhance the broader field of drug metabolite identification.

Comprehensive SAR Studies on 5,6-Dehydro-dutasteride Isomers and Metabolites

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its isomers, such as the 17-alpha epimer, a comprehensive SAR study is currently lacking. pharmaffiliates.comlgcstandards.comgoogle.comuc.pt The presence of the 5,6-dehydro bond introduces a planar element into the A-ring of the steroid nucleus, which could significantly alter its interaction with biological targets compared to the saturated A-ring of dutasteride.

Future research efforts should be directed towards:

Synthesis of a series of 5,6-dehydro-dutasteride analogues with systematic modifications at key positions, including the C17 side chain and other positions on the steroid backbone.

In vitro screening of these analogues against a panel of relevant biological targets, including the 5α-reductase isoenzymes (type 1, 2, and potentially 3) and other steroid hormone receptors. tmc.edunih.govresearchgate.net

Computational modeling and docking studies to predict the binding modes of these analogues and to rationalize the observed SAR.

These studies will be instrumental in determining if this compound or its related isomers possess any significant biological activity and could guide the design of novel compounds with desired pharmacological profiles.

Exploration of Novel Biochemical or Biological Activities Unrelated to 5α-Reductase Inhibition

The primary mechanism of action of dutasteride is the inhibition of 5α-reductase. drugbank.commhmedical.comwikipedia.org However, the structural modifications in this compound could lead to novel biochemical or biological activities that are independent of this primary target. The exploration of such off-target effects is a critical area for future research.

Potential avenues for investigation include:

Broad-based phenotypic screening of this compound in various cell-based assays to identify any unexpected biological responses.

Target-based screening against a diverse panel of enzymes and receptors, particularly those involved in steroidogenesis and other signaling pathways. For instance, the activity against other hydroxysteroid dehydrogenases could be explored. nih.govwiley-vch.de

Investigation of potential anti-inflammatory or neuroprotective effects , given that some studies have suggested such properties for dutasteride itself.

Exploration of its interaction with other nuclear receptors , given its steroidal scaffold.

Discovering novel activities for this compound could open up new therapeutic possibilities and provide a deeper understanding of the pharmacology of dutasteride-related molecules.

Application of Artificial Intelligence and Machine Learning in Predicting Biological Activity of Analogues

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and development to predict the biological activities of novel compounds. uminho.ptnih.govnih.govresearchgate.netmdpi.com For a compound with limited experimental data like this compound, in silico approaches can be particularly valuable.

Future research should leverage AI and ML to:

Develop Quantitative Structure-Activity Relationship (QSAR) models based on existing data for dutasteride and other 5α-reductase inhibitors to predict the potential activity of 5,6-dehydro analogues. researchgate.net

Utilize deep learning models trained on large chemical databases to predict a wide range of biological activities and potential off-targets for this compound and its virtual library of analogues.

Employ generative AI models to design novel analogues of this compound with potentially enhanced or entirely new biological activities.

Predict ADME and toxicity profiles of these virtual compounds to prioritize the most promising candidates for synthesis and experimental testing.

By integrating AI and ML into the research workflow, the exploration of the chemical space around this compound can be significantly accelerated, leading to a more efficient discovery of its potential roles and applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5,6-Dehydro-17β-dutasteride and its impurities in preclinical studies?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for identifying impurities and structural analogs. For example, LC-MS can resolve isomers like 5α- and 5β-dutasteride (m/z 528) and detect trace impurities such as desmethyl-dutasteride (m/z 508) . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy further confirm stereochemistry and functional groups. Ensure chromatographic conditions (e.g., mobile phase, column type) are optimized to separate structurally similar analogs, as described in impurity profiling studies .

Q. How should researchers design synthetic pathways for 5,6-Dehydro-17β-dutasteride to minimize byproduct formation?

- Methodological Answer : Focus on regioselective hydrogenation and protecting group strategies to prevent unwanted dehydrogenation or isomerization. For example, the 5,6-dehydro moiety requires controlled reaction conditions (e.g., inert atmosphere, precise temperature) to avoid over-reduction. Characterize intermediates using HPLC and NMR at each step to confirm structural integrity. Refer to synthetic protocols for related 4-azasteroids, which emphasize catalytic hydrogenation and chiral resolution techniques .

Q. What are the best practices for ensuring the reproducibility of pharmacokinetic studies involving 5,6-Dehydro-17β-dutasteride?

- Methodological Answer : Standardize animal models (e.g., rodent vs. non-rodent), dosing regimens, and bioanalytical methods (LC-MS/MS for plasma quantification). Include internal standards (e.g deuterated analogs) to correct for matrix effects. Document storage conditions (-20°C for stability) and use validated protocols for sample preparation to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in 5α-reductase inhibition assays involving 5,6-Dehydro-17β-dutasteride?

- Methodological Answer : Discrepancies may arise from enzyme isoform specificity (Type 1 vs. Type 2 5α-reductase) or assay conditions (pH, cofactors). Use isoform-specific inhibitors (e.g., finasteride for Type 2) as controls. Validate results with dual-reporter systems (e.g., luciferase-based assays) and compare kinetic parameters (Km, Vmax) across studies. Cross-reference findings with structural analogs like dutasteride, which show dual inhibition but varying IC50 values .

Q. What computational strategies are effective for predicting the metabolic stability of 5,6-Dehydro-17β-dutasteride?

- Methodological Answer : Employ density functional theory (DFT) to model electron-deficient regions prone to oxidative metabolism (e.g., trifluoromethyl groups). Use in silico tools like MetaSite or ADMET Predictor™ to simulate cytochrome P450 interactions. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and correlate results with experimental half-life (t½) data .

Q. How do structural modifications (e.g., 5,6-dehydro vs. 1,2-dehydro moieties) alter the pharmacodynamics of dutasteride analogs?

- Methodological Answer : Conduct comparative molecular field analysis (CoMFA) to map steric/electronic effects on 5α-reductase binding. Synthesize analogs with systematic modifications (e.g., saturation of the 1,2- vs. 5,6- double bond) and assess inhibition potency. X-ray crystallography of enzyme-ligand complexes can reveal conformational changes in the active site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for 5,6-Dehydro-17β-dutasteride across studies?

- Methodological Answer :

- Step 1 : Verify assay conditions (enzyme source, substrate concentration, incubation time). For example, human recombinant enzymes vs. tissue homogenates may yield differing results.

- Step 2 : Normalize data using reference inhibitors (e.g., finasteride IC50 = 3–10 nM for Type 2).

- Step 3 : Perform meta-analysis to identify outliers and assess statistical heterogeneity (I² statistic).

- Step 4 : Replicate experiments using standardized protocols from authoritative guidelines (e.g., FDA bioanalytical method validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.